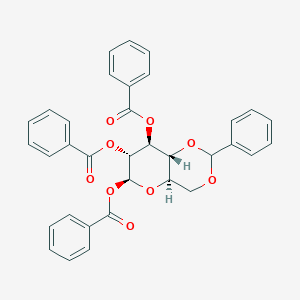
1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose is a carbohydrate derivative with a complex structure. It is widely used in the biomedical industry as a key intermediate in the synthesis of various drugs. This compound’s unique structure makes it valuable in the development of treatments for diseases such as cancer, diabetes, and microbial infections.
准备方法
The synthesis of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose typically involves the protection of hydroxyl groups in glucose derivatives. The synthetic route often includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 2, and 3 of the glucose molecule are protected using benzoyl chloride in the presence of a base such as pyridine.
Formation of Benzylidene Acetal: The hydroxyl groups at positions 4 and 6 are protected by forming a benzylidene acetal using benzaldehyde and an acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography
生物活性
1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose is a synthetic carbohydrate derivative notable for its structural modifications that enhance its utility in organic chemistry and potential biological applications. This article examines its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant comparative studies.
Structural Characteristics
The compound features multiple benzoyl groups and a benzylidene acetal, which provide stability against hydrolysis and facilitate its role as a glycosyl donor in glycosylation reactions. The structural formula is represented as follows:
- Molecular Formula : C34H28O9
- Molecular Weight : 580.58 g/mol
Potential Biological Activities
- Antimicrobial Activity : Similar glucopyranosides have shown effectiveness against bacterial infections. Research indicates that sugar derivatives can disrupt bacterial cell walls or interfere with metabolic pathways.
- Antiviral Properties : Some glucopyranoside derivatives inhibit viral replication by blocking viral entry into host cells or interfering with viral assembly.
- Anticancer Effects : Studies have demonstrated that certain sugar derivatives can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
Interaction Studies
Research has indicated that carbohydrate derivatives like 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose interact with lectins and other carbohydrate-binding proteins. These interactions can influence critical biological processes such as cell signaling and recognition, which are essential for developing carbohydrate-based therapeutics.
Comparison with Related Compounds
To better understand the unique properties of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-β-D-glucopyranose | Structure | Uses pivaloyl instead of benzoyl; different reactivity |
| 4,6-Di-O-benzyliden-1,2,3-tri-O-benzoyl-β-D-glucopyranose | Structure | More reactive due to fewer protecting groups |
| Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside | Structure | Enhanced lipophilicity; potential for different biological interactions |
Case Studies and Research Findings
Several studies have investigated the biological effects of glucopyranoside derivatives:
- Antiviral Activity Study : A study published in Journal of Medicinal Chemistry explored various glucopyranosides' ability to inhibit viral replication in vitro. The results indicated that modifications at the C-4 position significantly enhanced antiviral efficacy (PMC8312278).
- Antimicrobial Efficacy Research : A comparative analysis demonstrated that glucopyranosides modified with benzoyl groups exhibited increased activity against Gram-positive bacteria compared to their unmodified counterparts (ChemicalBook).
- Cancer Cell Apoptosis Induction : Research highlighted that certain sugar derivatives triggered apoptosis in human cancer cell lines through a mitochondrial pathway (MDPI).
属性
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6,7-dibenzoyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c35-30(22-13-5-1-6-14-22)40-28-27-26(21-38-33(42-27)25-19-11-4-12-20-25)39-34(43-32(37)24-17-9-3-10-18-24)29(28)41-31(36)23-15-7-2-8-16-23/h1-20,26-29,33-34H,21H2/t26-,27-,28+,29-,33?,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMUOVSDDQIVIU-DDBDHODBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













